molecular formula C21H26N2O B3834988 N-[4-[(4-benzylpiperidin-1-yl)methyl]phenyl]acetamide

N-[4-[(4-benzylpiperidin-1-yl)methyl]phenyl]acetamide

Cat. No.: B3834988
M. Wt: 322.4 g/mol
InChI Key: QSJPKBBKQQTCMU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-[4-[(4-benzylpiperidin-1-yl)methyl]phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-cyanopyridine with toluene to produce 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to complete the synthesis of 4-benzylpiperidine . The final step involves the acylation of 4-benzylpiperidine with acetic anhydride to yield this compound.

Chemical Reactions Analysis

N-[4-[(4-benzylpiperidin-1-yl)methyl]phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[4-[(4-benzylpiperidin-1-yl)methyl]phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[(4-benzylpiperidin-1-yl)methyl]phenyl]acetamide involves its function as a monoamine releasing agent. It selectively releases dopamine and norepinephrine, with a higher efficacy for norepinephrine . This action is mediated through its interaction with monoamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. Additionally, it functions as a monoamine oxidase inhibitor (MAOI), with a preference for inhibiting MAO-A .

Comparison with Similar Compounds

N-[4-[(4-benzylpiperidin-1-yl)methyl]phenyl]acetamide can be compared with other similar compounds, such as:

    4-Benzylpiperidine: Shares a similar piperidine structure but lacks the acetamide group.

    Benzylpiperazine: Another compound with a benzyl group attached to a piperazine ring.

    Tetrahydroisoquinoline: Contains a similar nitrogen-containing ring structure but differs in its overall configuration.

The uniqueness of this compound lies in its specific substitution pattern and its dual role as a monoamine releasing agent and MAOI, which distinguishes it from other related compounds .

Properties

IUPAC Name

N-[4-[(4-benzylpiperidin-1-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-17(24)22-21-9-7-20(8-10-21)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJPKBBKQQTCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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